molecular formula C21H17N3O3 B3557614 2,1,3-benzoxadiazol-5-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

2,1,3-benzoxadiazol-5-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B3557614
M. Wt: 359.4 g/mol
InChI Key: RWCVNWIFCRXCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride” is a halogenated heterocycle . It’s a solid substance with the empirical formula C8H10ClN3O and a molecular weight of 199.64 .


Molecular Structure Analysis

The SMILES string for “(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride” is CNCC1=CC2=NON=C2C=C1. [H]Cl . This provides a textual representation of the compound’s structure.


Physical and Chemical Properties Analysis

The compound “(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride” is a solid . Its molecular weight is 199.64 .

Safety and Hazards

“(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride” has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . The precautionary statements include: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

IUPAC Name

2,1,3-benzoxadiazol-5-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-21(26-12-13-9-10-18-19(11-13)24-27-23-18)20-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)20/h1,3,5,7,9-11H,2,4,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCVNWIFCRXCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC5=NON=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-benzoxadiazol-5-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Reactant of Route 2
Reactant of Route 2
2,1,3-benzoxadiazol-5-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Reactant of Route 3
Reactant of Route 3
2,1,3-benzoxadiazol-5-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Reactant of Route 4
Reactant of Route 4
2,1,3-benzoxadiazol-5-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Reactant of Route 5
Reactant of Route 5
2,1,3-benzoxadiazol-5-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Reactant of Route 6
2,1,3-benzoxadiazol-5-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.